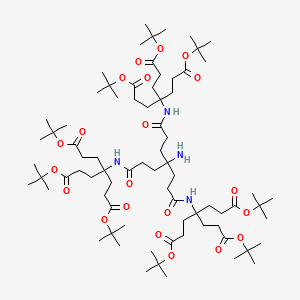![molecular formula C16H14N4O8 B15123290 6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid is an organic compound characterized by its complex structure, which includes a dinitrophenyl hydrazone moiety and a dimethoxybenzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenylhydrazine, which is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require acidic catalysts to facilitate the formation of the hydrazone bond .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents like 2,4-dinitrophenylhydrazine .
Análisis De Reacciones Químicas
Types of Reactions
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to other bioactive hydrazones.
Industry: It may be used in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid involves its interaction with molecular targets through its hydrazone and dinitrophenyl groups. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to specific proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler compound used in similar applications, particularly in detecting carbonyl compounds.
2,3-Dimethoxybenzoic Acid: Shares the benzoic acid moiety but lacks the hydrazone group, limiting its reactivity and applications.
Uniqueness
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of a dinitrophenyl hydrazone and a dimethoxybenzoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C16H14N4O8 |
|---|---|
Peso molecular |
390.30 g/mol |
Nombre IUPAC |
6-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14N4O8/c1-27-13-6-3-9(14(16(21)22)15(13)28-2)8-17-18-11-5-4-10(19(23)24)7-12(11)20(25)26/h3-8,18H,1-2H3,(H,21,22)/b17-8+ |
Clave InChI |
MZOWRDVJTQNQLQ-CAOOACKPSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)





![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
![4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15123269.png)

![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)
![[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15123296.png)

